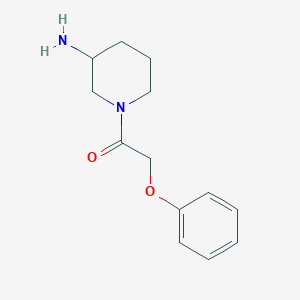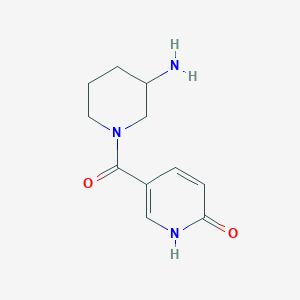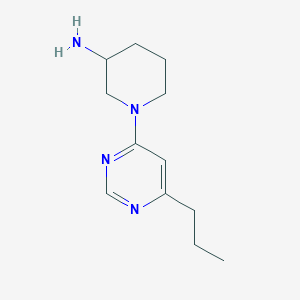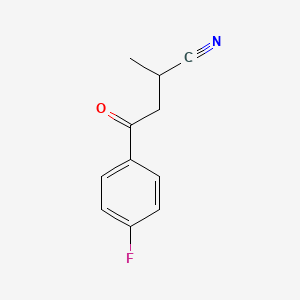
4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile
Vue d'ensemble
Description
The compound “4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile” is a complex organic molecule. It likely contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . The “2-methyl-4-oxobutanenitrile” part suggests the presence of a butanenitrile group with a methyl group and a ketone functional group .
Chemical Reactions Analysis
This compound, like all organic molecules, would be expected to undergo a variety of chemical reactions. The types of reactions it can participate in would be determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . Without specific information on this compound, a detailed analysis of its physical and chemical properties isn’t possible.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A significant application of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile derivatives is in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, studies have demonstrated their use in synthesizing new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting their versatility as starting materials for creating polyfunctionally substituted heterocycles (Khalik, 1997). Another research effort describes a simple and efficient approach to synthesizing 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives, showcasing a wide array of potential applications in designing molecules with antiviral and anticancer activities (Yaccoubi et al., 2022).
Antioxidant Activity Studies
Derivatives of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile have also been evaluated for their antioxidant activities. For example, 2-(4-fluorophenyl)thiazolidin-4-one derivatives exhibited promising antioxidant properties, which could have implications for developing new therapeutic agents (El Nezhawy et al., 2009).
Material Science and Molecular Docking
In the realm of material science, the synthesis and characterization of specific derivatives have been explored for their potential applications in creating new materials with desirable properties. Additionally, molecular docking studies have been conducted on synthesized materials against various biological targets, indicating their potential utility in drug discovery and development (Yaccoubi et al., 2022).
Bioremediation Applications
A unique application involves the bioremediation of fluorophenols, where derivatives of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile could potentially play a role. The cultured marine microalga Amphidinium crassum has been shown to glucosylate fluorophenols to their corresponding β-D-glucosides, suggesting a pathway for the environmental detoxification of these compounds (Shimoda & Hamada, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-8(7-13)6-11(14)9-2-4-10(12)5-3-9/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNSHBGRQZODKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



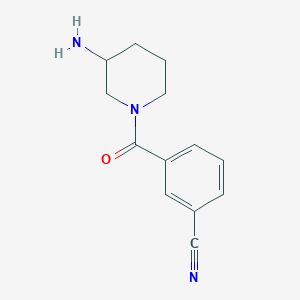
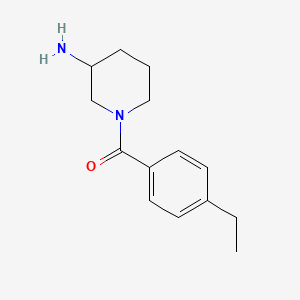
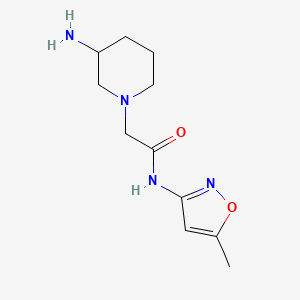
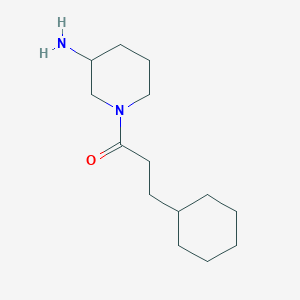
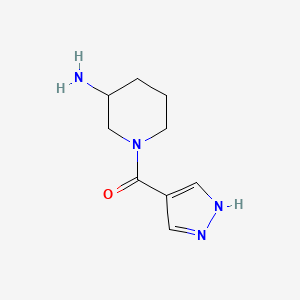
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)
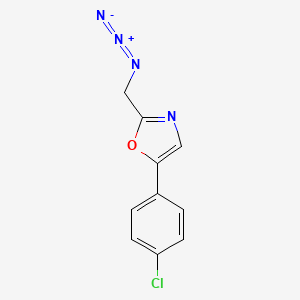
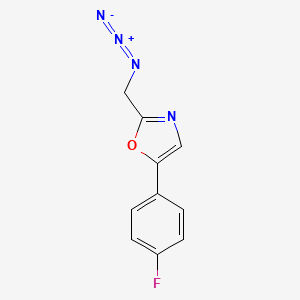

![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)
